Pukalide

Description

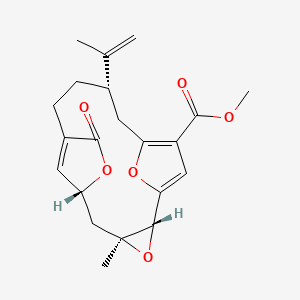

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24O6 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

methyl (2R,4S,6R,12S)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate |

InChI |

InChI=1S/C21H24O6/c1-11(2)12-5-6-13-7-14(25-19(13)22)10-21(3)18(27-21)17-9-15(20(23)24-4)16(8-12)26-17/h7,9,12,14,18H,1,5-6,8,10H2,2-4H3/t12-,14-,18-,21-/m0/s1 |

InChI Key |

PPHCYWKQJLNLQQ-TVVYHTAVSA-N |

Isomeric SMILES |

CC(=C)[C@H]1CCC2=C[C@@H](C[C@]3([C@@H](O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O |

Canonical SMILES |

CC(=C)C1CCC2=CC(CC3(C(O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O |

Synonyms |

deoxypulalide pukalide |

Origin of Product |

United States |

Origin and Isolation of Pukalide

Marine Invertebrate Sources of Pukalide and Related Metabolites

This compound has been isolated from several genera within the Octocorallia subclass, particularly from soft corals (order Alcyonacea) and gorgonian corals (order Gorgonacea). The initial discovery of this compound dates back to 1975. tandfonline.comtandfonline.com

Octocorals: Sinularia Species (e.g., S. abrupta, S. polydactyla, Sinularia sp.)

The soft coral genus Sinularia is a significant source of this compound and its derivatives. This compound was first isolated from Sinularia abrupta in 1975 by the Scheuer group. tandfonline.comtandfonline.com Subsequent research identified derivatives such as 13α-acetoxythis compound and 13α-acetoxy-11β,12β-epoxythis compound from an Australian Sinularia polydactyla. tandfonline.comtandfonline.com Other Sinularia species, including Sinularia flexibilis and an Okinawan Sinularia sp., have also yielded this compound and related furanocembranoid diterpenes, such as 11-hydroxy-Δ¹²⁽¹³⁾-pukalide and 11-acetoxy-Δ¹²⁽¹³⁾-pukalide. ird.frnih.govrhhz.net

| Sinularia Species | This compound and Related Metabolites Isolated | Year of Isolation (First Report) | Reference |

| S. abrupta | This compound | 1975 | tandfonline.comtandfonline.com |

| S. polydactyla | 13α-acetoxythis compound, 13α-acetoxy-11β,12β-epoxythis compound, this compound | 1989, 1999, 2007 | tandfonline.comtandfonline.comresearchgate.netresearchgate.net |

| Sinularia sp. | This compound, 11-hydroxy-Δ¹²⁽¹³⁾-pukalide, 11-acetoxy-Δ¹²⁽¹³⁾-pukalide, 13α-acetoxythis compound | 2022 | nih.govrhhz.net |

| Sinularia flexibilis | This compound, Epoxythis compound | 1992 | ird.fr |

| Sinularia erecta | Bis-pukalide diterpenes (e.g., mayotolides A and B) | 1998 | acs.org |

| Sinularia dissecta | This compound | Not specified, but mentioned as a source | researchgate.net |

| Sinularia maxima | This compound (related compounds) | 1975 (initial report for S. abrupta) | acs.org |

Octocorals: Lobophytum Species (e.g., Lobophytum crassum)

While Lobophytum crassum is known to produce various cembranoid diterpenoids, including lobocrassolide (B1242820) and lobohedleolide, direct isolation of this compound from Lobophytum crassum is not explicitly detailed in the provided search results. However, the genus Lobophytum is broadly recognized for producing diverse secondary metabolites, and some sources mention its association with cembranoids. researchgate.netnih.govresearchgate.netd-nb.info

Gorgonian Corals: Leptogorgia Species (e.g., Leptogorgia spp.)

This compound and its derivatives have been isolated from gorgonian corals, specifically Leptogorgia species. For instance, this compound and 11β,12β-epoxythis compound have been identified in Leptogorgia virgulata (also known as L. setacea), collected from regions such as Texas. researchgate.netnih.govscielo.br this compound has also been isolated from Leptogorgia sp. collected from the eastern Pacific. si.edusi.edu

| Leptogorgia Species | This compound and Related Metabolites Isolated | Geographical Location | Reference |

| L. virgulata | This compound, 11β,12β-epoxythis compound | Texas, Western Atlantic Ocean | researchgate.netnih.govscielo.brnoaa.gov |

| Leptogorgia sp. | This compound, Z-deoxythis compound | Eastern Pacific, South China Sea | researchgate.netsi.edusi.edunih.gov |

Sea Whips: Lophogorgia Species

Sea whips of the genus Lophogorgia are also known to produce furanocembranolides, including lophotoxin (B1675080), a neurotoxin structurally related to this compound. While this compound itself is not explicitly stated to be isolated from Lophogorgia in the provided snippets, the genus is recognized for its ability to biosynthesize highly oxygenated diterpenoids based on a cembrane (B156948) skeleton, which are similar to this compound. si.eduscielo.brcam.ac.uk Studies on the synthesis of lophotoxin and this compound often refer to them in conjunction due to their structural similarities and shared biosynthetic pathways. cam.ac.uk

Geographical Distribution of this compound-Producing Organisms

This compound-producing organisms are primarily found in tropical and subtropical marine environments. The soft coral genus Sinularia, a major source of this compound, is widely distributed in the Indo-Pacific region, including Okinawa, Japan, and the Great Barrier Reef, Australia. ird.frnih.govrhhz.netresearchgate.netumt.edu.myresearchgate.net Leptogorgia species, another source, are found in the Atlantic Ocean, the Gulf of Mexico, the Caribbean, and along the Brazilian coast. researchgate.netscielo.brnih.gov this compound has also been reported from Alcyonium antarticum, collected during an Italian campaign in Antarctica, indicating a broader distribution beyond purely tropical waters. vliz.be

General Methodologies for Natural Product Isolation from Marine Sources

The isolation of natural products from marine invertebrates like corals typically involves a series of steps designed to extract, fractionate, and purify compounds from complex biological matrices. Marine organisms often contain high water and inorganic salt content, necessitating specific protocols. researchgate.netnih.gov

Common methodologies include:

Collection and Preparation: Marine organisms are collected, often freeze-dried, and then sliced for extraction. nih.govresearchgate.net

Extraction: Crude extracts are typically obtained by macerating the biological material with organic solvents such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (B1210297) (EtOAc). This process aims to dissolve the secondary metabolites. nih.govrhhz.netnih.govresearchgate.netnih.gov

Partitioning: The crude extract is often concentrated and then partitioned between immiscible solvents (e.g., ethyl acetate/distilled water or n-hexane/aqueous methanol). This step separates compounds based on their polarity, with non-polar fractions generally being easier to purify due to fewer associated salts. nih.govrhhz.netresearchgate.netnih.gov

Chromatographic Separation: Various chromatographic techniques are employed for further separation and purification of the compounds. These include:

Silica (B1680970) Gel Column Chromatography (CC): Used with a gradient of solvents (e.g., n-hexane/EtOAc) to separate fractions based on polarity. nih.govrhhz.net

Thin Layer Chromatography (TLC): Used for monitoring fractions and preliminary separation. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): A powerful technique for achieving high purity, often using reverse-phase columns (e.g., C18 or C8) or πNAP columns, and monitoring with UV detection. rhhz.netresearchgate.netnih.gov

Sephadex LH-20 Column Chromatography: Used for size exclusion and further purification. nih.gov

Ion Exchange Chromatography: Effective for separating compounds based on charge. slideshare.net

Desalting: Methods like methanol extraction and gel chromatography are used to remove salts from water-soluble extracts. slideshare.net

Bioassay-Directed Fractionation: This approach involves monitoring the biological activity of fractions at each separation step to guide the isolation of active compounds. researchgate.netslideshare.net

Structural Elucidation: Once purified, the chemical structures of the isolated compounds are determined using spectroscopic analysis techniques such as Fourier-transform infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D, e.g., ¹H NMR, ¹³C NMR, COSY, HMBC, NOESY), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.govrhhz.netacs.orgresearchgate.netnih.gov

Biological and Ecological Roles of Pukalide

Documented Biological Activities

This compound has been shown to exhibit a wide spectrum of biological activities at non-toxic concentrations. researchgate.net These include:

Anti-inflammatory properties: Research has indicated that this compound and related furanocembranoids can possess anti-inflammatory effects. ontosight.aiontosight.ai

Antitumor and Cytotoxic properties: this compound has demonstrated cytotoxic activity, which is a common feature of many marine natural products and a key area of investigation for anticancer drug discovery. frontiersin.orgresearchgate.net

Antimicrobial activity: While some studies on this compound itself did not show significant antimicrobial effects, extracts from this compound-containing organisms like Leptogorgia virgulata have shown activity against bacteria such as Vibrio harveyii and Micrococcus luteus. researchgate.net

Antifouling activity: this compound and its derivative, 11β,12β-epoxythis compound, are effective in deterring the settlement of fouling organisms like barnacle larvae, a crucial function for sessile marine invertebrates. researchgate.netscielo.br

Ecological Functions

In its natural marine environment, this compound plays a critical role as a chemical defense metabolite for the soft corals that produce it. researchgate.net Since these organisms are soft-bodied and sessile, they rely on chemical defenses to protect themselves from various environmental pressures. The primary ecological functions of this compound include:

Feeding Deterrence: this compound acts as a potent feeding deterrent against predators. researchgate.net It has been shown to induce vomiting in fish, which can lead to learned aversion, thereby protecting the coral from future predation. researchgate.net This ichthyotoxic activity is a key survival strategy. scielo.br

Allelopathy: Soft corals can release chemicals into their surroundings to inhibit the growth of competing organisms, such as hard corals. ird.fr While direct evidence for this compound's role in allelopathy is part of a broader chemical arsenal (B13267), it is a component of the chemical defenses that allow soft corals to compete for space on the reef. ird.fr

Protection of Larvae: this compound has been found in high concentrations in the eggs of some soft corals, suggesting it provides chemical protection to the vulnerable larval stage against predation. ird.fr

The concentration of this compound in coral tissues can be significant, comprising up to 0.1-0.5% of the wet tissue weight, underscoring its importance as a defensive toxin. researchgate.net

| Function | Description | Reference |

|---|---|---|

| Anti-inflammatory | Exhibits potential to reduce inflammation. | ontosight.airesearchgate.net |

| Antitumor/Cytotoxic | Shows activity against tumor cells. | researchgate.net |

| Antifouling | Inhibits the settlement of marine larvae (e.g., barnacles). | researchgate.netscielo.br |

| Feeding Deterrent | Acts as a defensive toxin against predators, inducing emesis in fish. | researchgate.net |

| Allelopathy | Contributes to the chemical arsenal used to inhibit the growth of competing corals. | ird.fr |

| Larval Protection | Found in high concentrations in coral eggs, likely protecting them from predation. | ird.fr |

Synthetic Methodologies for Pukalide and Its Analogues

Total Synthesis of Pukalide

The total synthesis of this compound involves the intricate construction of its 14-membered carbocyclic skeleton, which incorporates a bridging furan (B31954) (C3–C6) and a five-membered lactone (C10–C12), along with an isopropenyl substituent at C1 and a methyl substituent at C8. core.ac.uk

Convergent Synthetic Strategies for the Macrocyclic Core

Convergent synthetic strategies are often employed for complex natural products like this compound to assemble the macrocyclic core from smaller, highly functionalized fragments. This approach allows for the rapid introduction of structural complexity. For instance, convergent total syntheses of furanocembranoids, including 7-epi-pukalide, have been achieved by coupling two highly functionalized fragments. core.ac.ukresearchgate.netnih.gov One key strategy involves a one-pot Knoevenagel condensation and a thioether-mediated furan-forming reaction to construct the furanocembranoid core. core.ac.ukresearchgate.netnih.govgla.ac.ukresearcher.life Another approach to the 14-membered macrocyclic core of this compound and lophotoxin (B1675080) involves an intramolecular Stille coupling of a stannane (B1208499) intermediate. researchgate.netcam.ac.ukcam.ac.ukdntb.gov.ua Researchers have also explored ring-closing metathesis (RCM) reactions to form macrocyclic vinylbutenolides as precursors. researchgate.net

Stereoselective Installation of Chiral Centers

The precise control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple chiral centers. Strategies for stereoselective installation of these centers often involve reactions that inherently favor the formation of specific stereoisomers or employ chiral auxiliaries and catalysts. For example, the synthesis of 7-epi-pukalide involved preparing a β-hydroxy amide through a stereoselective titanium-mediated aldol (B89426) condensation. core.ac.uk The choice of starting material, such as (R)-perillyl alcohol, can also dictate the enantiomeric outcome of the synthesis. core.ac.ukresearchgate.netnih.govgla.ac.ukgrafiati.com Molecular mechanics calculations have provided valuable insights into stereodefining steps, including double bond stereochemistry and butenolide configuration, guiding the synthetic strategy for related furanocembranolides like (-)-deoxythis compound. acs.orgacs.org

Key Reactions in this compound Total Synthesis

Several pivotal reactions are repeatedly utilized in the total synthesis of this compound and its analogues, enabling the construction of its characteristic structural features.

Knoevenagel Condensation: This reaction is a fundamental carbon-carbon bond-forming reaction, widely applied in the total synthesis of natural products. researchgate.netsci-hub.seresearchgate.net In the context of this compound, a one-pot Knoevenagel condensation has been successfully employed for fragment coupling, leading to the rapid introduction of structural complexity. core.ac.ukresearchgate.netnih.govgla.ac.ukresearcher.life While an intramolecular Knoevenagel condensation was explored for macrocycle formation, an intermolecular approach proved more successful for fragment coupling. gla.ac.ukgla.ac.uk

Thioether-Mediated Furan-Forming Reaction: This specific reaction is crucial for constructing the furan ring, a defining feature of this compound. It often proceeds via a sulfur ylide intermediate, facilitating the rapid assembly of the furan moiety and introducing significant structural complexity. core.ac.ukresearchgate.netnih.govgla.ac.ukresearcher.life This methodology allows for the direct formation of the furan from two separate fragments, often in a one-pot process combined with Knoevenagel condensation. gla.ac.ukgla.ac.uk

Sulfur Ylide Chemistry: Sulfur ylides are versatile intermediates in organic synthesis, capable of undergoing various transformations, including cyclopropanation and formal insertion reactions. researchgate.netmdpi.com In the context of this compound synthesis, sulfur ylides play a direct role in the furan-forming reaction, enabling the construction of the furan ring and, in some cases, an epoxide in a single step. core.ac.ukresearchgate.netnih.govgla.ac.ukresearcher.life

Total Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is important for exploring structure-activity relationships and accessing compounds with potentially altered or enhanced properties.

Synthesis of Epimeric Forms (e.g., 7-epi-Pukalide)

The total synthesis of epimeric forms, such as 7-epi-pukalide, has been achieved through convergent strategies. For instance, the convergent total synthesis of 7-epi-pukalide was accomplished in 16 steps starting from (R)-perillyl alcohol. core.ac.ukresearchgate.netnih.govgla.ac.ukgrafiati.comorkg.org This synthesis notably utilized a one-pot Knoevenagel condensation and a thioether-mediated furan-forming reaction, where furan formation proceeded via a sulfur ylide. core.ac.ukresearchgate.netnih.govgla.ac.ukresearcher.life

Synthesis of Deoxygenated Analogues (e.g., (-)-Deoxythis compound, (+)-Z-Deoxythis compound)

Deoxygenated analogues of this compound have also been targets of total synthesis.

(-)-Deoxythis compound: This enantiomer, while not found naturally, can be obtained by deoxygenation of this compound. acs.orgacs.orgnih.gov A convergent stereoselective synthesis of (-)-deoxythis compound has been reported, featuring a novel intraannular furan synthesis. This method involved treating a 4-oxopropargylic β-keto ester with silica (B1680970) gel, yielding a 3-carboxy 2,5-bridged furan in 96% yield. acs.orgacs.orgnih.gov The synthetic strategy was significantly influenced by molecular mechanics calculations, aiding in stereodefining steps. acs.orgacs.org

(+)-Z-Deoxythis compound: The total synthesis of (+)-Z-deoxythis compound, a furanobutenolide-based cembranoid, has also been achieved. chemrxiv.orgbrayresearch.orgacs.org One key reaction employed in the synthesis of deoxythis compound (B1246250) was Negishi coupling. mdpi.com This reaction, used by Kershaw's team in 2008, involved the coupling of a lithiated derivative, obtained by treating a compound with LDA, with another compound in the presence of zinc chloride and a ferrocene (B1249389) palladium complex. mdpi.com

Structure Activity Relationship Sar Studies of Pukalide

Identification of Pharmacophoric Features for Biological Activity

Pharmacophore modeling identifies the essential spatial arrangement of molecular features that are necessary for a compound to exert a specific biological effect. For Pukalide and its analogs, a general consensus has emerged regarding the key pharmacophoric elements that contribute to their cytotoxic and anti-inflammatory properties. These features primarily revolve around the core cembranoid ring system, which includes a furanolactone and a pyranolactone moiety.

Role of Specific Functional Groups in Activity Modulation (e.g., C7-C8 Epoxide, C13 Acetate (B1210297) Ester)

The biological activity of this compound is significantly influenced by the presence and orientation of its various functional groups. Two of the most extensively studied are the C7-C8 epoxide and the C13 acetate ester.

The C7-C8 epoxide ring is a recurring motif in many bioactive cembranoids and is considered a crucial contributor to the cytotoxicity of this compound. This strained three-membered ring can act as an electrophilic site, capable of reacting with nucleophilic residues such as cysteine or histidine in biological macromolecules. This potential for covalent modification of target proteins is a key hypothesis for its mechanism of action. Studies on related cembranoids have shown that the opening of the epoxide ring can lead to a significant decrease in activity, underscoring its importance.

The C13 acetate ester also plays a significant role in modulating the biological profile of this compound. While perhaps not as critical as the epoxide for direct covalent interaction, the acetate group influences the molecule's polarity, solubility, and conformational flexibility. Modifications at this position can impact how the molecule is transported across cell membranes and how it orients itself within a binding pocket. Hydrolysis of the acetate to a hydroxyl group, for instance, can alter the hydrogen-bonding potential of the molecule, which may in turn affect its binding affinity to a target.

The following table summarizes the general observations from SAR studies on related cembranoids, which are often extrapolated to this compound due to structural similarities.

| Modification Location | Structural Change | Impact on Biological Activity |

| C7-C8 | Epoxide opening/removal | General decrease in cytotoxicity |

| C13 | Deacetylation (to -OH) | Variable; may decrease or alter activity |

| α,β-Unsaturated Lactone | Reduction of double bond | Significant decrease in activity |

Influence of Stereochemistry on Structure-Activity Relationships

The relative and absolute stereochemistry of the substituents on the 14-membered cembranoid ring influences the molecule's conformational preferences. Even minor changes in the orientation of a single functional group can lead to a dramatic loss of activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and exhibit a high degree of stereoselectivity. An analog with an altered stereocenter may not be able to achieve the optimal binding conformation, leading to a weaker interaction with the target. For instance, the stereochemistry of the C7-C8 epoxide is critical; one enantiomer may be significantly more active than the other, highlighting the precise geometric requirements for its interaction with target nucleophiles.

Molecular Modeling and Conformational Studies in SAR Analysis

In recent years, computational methods have become an indispensable tool in the SAR analysis of complex natural products like this compound. Molecular modeling and conformational studies provide valuable insights into the three-dimensional structure of this compound and its analogs, helping to rationalize observed biological data and guide the design of new, more potent compounds.

Molecular docking simulations are used to predict the binding mode of this compound within the active site of a target protein. These studies can help to identify key amino acid residues that interact with the molecule and can explain why certain functional groups are essential for activity. For example, docking studies might reveal that the epoxide group is positioned in close proximity to a nucleophilic cysteine residue, supporting the hypothesis of covalent modification.

Conformational analysis is employed to understand the flexibility of the cembranoid ring and to identify the low-energy conformations that the molecule is likely to adopt in solution. This information is crucial because the biologically active conformation may not be the lowest energy conformation. By understanding the conformational landscape of this compound and its analogs, researchers can design modifications that stabilize the bioactive conformation, potentially leading to increased potency. These computational approaches, when used in conjunction with experimental data, provide a powerful platform for unraveling the complex structure-activity relationships of this compound and for accelerating the development of new drug candidates based on its unique molecular framework.

Mechanistic Investigations of Pukalide at the Molecular and Cellular Level

Modulation of Intracellular Signaling Pathways

The influence of Pukalide on intracellular signaling pathways, particularly those involved in cell growth and immune responses, has been examined.

Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway, are crucial for regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis. While the related compound epoxythis compound has been shown to activate the ERK1/2 signaling pathway, leading to a 2.5-fold increase in β-cell proliferation and upregulation of cell cycle activators like cyclin D2 and cyclin E in primary cultures of rat islets, this compound itself did not induce proliferation in these primary cell cultures medkoo.comdntb.gov.ua.

This compound has been reported to impact cytokine release pathways. Specifically, it has been shown to inhibit nitric oxide (NO) production, with reported IC50 values ranging from 12 to 24 µM researchgate.net. Nitric oxide is a signaling molecule involved in various physiological and pathological processes, including immune responses wikipedia.org. Furthermore, this compound has been associated with effects on Interleukin-12 (IL-12) and Interleukin-23 (IL-23), which are key cytokines involved in T cell activation and the regulation of innate and adaptive immune responses researchgate.netnih.govonko-innate.commdpi.com.

Table 1: Impact of this compound on Nitric Oxide Production

| Cellular Process | Effect of this compound | IC50 Value (µM) | Reference |

| Nitric Oxide Production | Inhibition | 12-24 | researchgate.net |

Molecular Interactions with Biological Receptors

Investigations into the molecular interactions of this compound and its structural relatives with biological receptors, particularly neuroreceptors, have provided insights into potential mechanisms of action.

This compound belongs to the furanocembranoid family of marine natural products . Within this family, certain compounds, such as lophotoxins and bipinnatins, are well-documented for their irreversible binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) sigmaaldrich.comnih.gov. This irreversible inhibition occurs through the formation of a covalent bond with the receptor sigmaaldrich.comnih.govjuniperpublishers.comwikipedia.orgfiveable.menih.gov. While this compound is structurally related to these compounds, the specific irreversible binding mechanism to neuroreceptors like the nAChR has been directly demonstrated for lophotoxins and bipinnatins, rather than this compound itself in the provided literature sigmaaldrich.comnih.govresearchgate.net.

For the lophotoxin (B1675080) family of marine neurotoxins, which includes compounds structurally related to this compound, a key amino acid residue involved in their irreversible binding to the nicotinic acetylcholine receptor has been identified as Tyr190 in the alpha-subunit medkoo.comdntb.gov.uasigmaaldrich.comnih.gov. This tyrosine residue is crucial for the covalent reaction that leads to the sustained inhibition of the receptor's function. While this mechanism is characteristic of related furanocembranoids, direct evidence explicitly detailing this compound's interaction with Tyr190 has not been provided in the current findings.

Effects on Cellular Processes and Homeostasis (e.g., Pancreatic Beta-Cell Proliferation, Apoptosis Protection)

The effects of furanocembranoids on cellular processes and homeostasis, particularly in the context of pancreatic beta-cell function, have been investigated. Epoxythis compound, a derivative of this compound, has shown significant beneficial effects on pancreatic beta-cells. Studies have demonstrated that epoxythis compound induces a 2.5-fold increase in β-cell proliferation and offers substantial protection against apoptosis, reducing basal apoptosis by 40% and cytokine-induced apoptosis by 80% in primary cultures of rat islets dntb.gov.ua. This protective effect was linked to the activation of the ERK1/2 signaling pathway and the upregulation of cell cycle activators cyclin D2 and cyclin E . However, in direct comparisons, this compound itself did not exhibit the same proliferative effects on primary pancreatic beta-cell cultures medkoo.com.

Table 2: Effects of Epoxythis compound on Pancreatic Beta-Cells

| Cellular Process | Effect of Epoxythis compound | Fold Increase/Reduction | Reference |

| β-cell Proliferation | Induction | 2.5-fold increase | dntb.gov.ua |

| Basal Apoptosis | Protection | 40% reduction | |

| Cytokine-Induced Apoptosis | Protection | 80% reduction |

Ecological Significance of Pukalide

Role as a Chemical Defense Metabolite in Marine Organisms

Pukalide is a key secondary metabolite utilized by certain marine organisms, particularly octocorals, for chemical defense. nih.gov Sessile organisms like soft corals lack physical defenses and instead rely on chemical compounds to protect themselves from threats such as predation, competition for space, and fouling. nih.govnih.gov this compound, a furanocembranolide diterpene, is an effective defense metabolite found in species like the octocoral Leptogorgia virgulata. researchgate.net

The compound is present in significant concentrations, making up as much as 0.1-0.5% of the wet tissue weight of L. virgulata. researchgate.netnih.gov This high concentration underscores its importance to the organism's defense strategy. Research has shown that this compound exhibits a range of bioactivities that contribute to its defensive capabilities, including antifouling, anti-attachment, and cytotoxic properties. researchgate.net These characteristics help the producing organism to thrive by preventing the settlement of competing larvae and fending off pathogens in the competitive reef environment. nih.govpreprints.org The defensive mechanism of octocorals is largely dependent on the chemical composition within their soft tissues. nih.gov

Interspecies Chemical Communication and Allelopathy

Chemical compounds are fundamental to communication between different species in marine ecosystems. nih.gov Allelopathy, a form of chemical interaction where one organism produces biochemicals that influence the growth and survival of another, is a critical ecological process. nih.govresearchgate.net While this compound is a potent defensive toxin, its role in chemical signaling extends to mediating interactions beyond simple defense.

The release of a chemical like this compound into the environment acts as a signal to other organisms. For instance, the deterrence of a predator through a chemical defense constitutes a form of interspecies communication, signaling the unsuitability of the organism as a food source. nih.gov This chemical cue can lead to learned avoidance by predators, a clear instance of communication influencing behavior. nih.gov

While direct studies focusing on this compound's allelopathic effects on competing corals or algae are not extensively detailed in the reviewed literature, its established antifouling and anti-settlement properties suggest a role in mediating spatial competition. researchgate.net By inhibiting the settlement of larvae from other species, the this compound-producing organism can secure its own space on the reef, a classic example of interference competition driven by chemical means.

Contribution to Predator Deterrence in Marine Ecosystems

One of the most well-documented ecological roles of this compound is its function as a powerful deterrent against predators, particularly fish. nih.gov The subtropical gorgonian Leptogorgia virgulata uses this compound as a defensive toxin to avoid predation. nih.gov

The primary mechanism of this deterrence is the induction of vomiting (emesis) in fish that consume tissues containing the compound. nih.gov Scientific studies have demonstrated that when this compound is incorporated into artificial food pellets at concentrations naturally found in L. virgulata and fed to killifish (Fundulus heteroclitus), it reliably induces emesis. nih.gov This physiological response is not only a deterrent in the immediate encounter but also promotes learned aversion, where predators learn to avoid the coral in the future. nih.govresearchgate.net

The emetic effect of this compound is dose-dependent. Research has established a threshold dose for inducing this response and has shown that higher doses lead to a greater incidence of vomiting. nih.gov A related compound, 11β,12β-epoxythis compound, isolated from the octocoral Phyllogorgia dilatata, has also been identified as a potent feeding deterrent against fish, indicating that furanocembranoides are a significant class of defensive compounds in octocorals. researchgate.net

Table 1: Emetic Effect of this compound on Killifish (Fundulus heteroclitus)

| This compound Dose (mg/g fish body weight) | Incidence of Vomiting | Reference |

|---|---|---|

| Control (0) | Did not induce vomiting | nih.gov |

| 0.05 | Threshold dose for emesis | nih.gov |

| > 0.100 | Significantly higher incidence of vomiting | nih.gov |

Environmental Factors Influencing this compound Production in Vivo

The production of secondary metabolites like cembranoid diterpenes in marine organisms is not static and can be influenced by a variety of environmental factors. nih.govpreprints.org These factors can lead to geographic and temporal variations in the chemical profiles of soft corals. preprints.org

For cembranoids, the class of compounds to which this compound belongs, environmental conditions such as surface temperature, salinity, nutrient concentrations, and water turbidity can affect their biosynthesis. nih.gov Marine organisms living in extreme ocean conditions, such as high pressure, high salinity, and low light, are prompted to synthesize unique and diverse chemical entities for survival. nih.gov Consequently, the concentration and even the structural variety of these defensive compounds can differ depending on the specific environmental pressures of a location. preprints.org While these general principles apply to cembranoids, specific research directly linking fluctuations in these environmental parameters to the in vivo production levels of this compound in organisms like Leptogorgia virgulata requires more targeted investigation.

Q & A

Q. How is Pukalide structurally characterized in natural product research?

this compound’s structural elucidation relies on spectroscopic techniques such as -NMR and mass spectrometry (MS). Key signals include a molecular ion peak at m/z = 372.6 in crude extracts and distinct NMR chemical shifts (e.g., isolated signals at δ 5.20 ppm for olefinic protons) . Researchers should compare these data with literature values for known cembranoids, such as 13α-acetoxythis compound or Δ9(15)-3α-methoxyfuranocembranoid, to confirm identity . For novel derivatives, additional methods like 2D NMR (COSY, HSQC) or X-ray crystallography may be required.

Q. What analytical methods are recommended for detecting this compound in complex biological matrices?

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is optimal. This compound elutes between 18.5–19.0 minutes in reversed-phase LC systems, with UV chromatograms identifying chromophores (e.g., conjugated dienes or furan rings) . Researchers should validate methods using internal standards and spike-recovery experiments to account for matrix effects. Time-averaged MS spectra improve signal-to-noise ratios for low-abundance compounds .

Q. How can researchers ensure reproducibility in this compound isolation protocols?

Document extraction parameters rigorously: solvent polarity (e.g., dichloromethane vs. ethyl acetate), temperature, and chromatography conditions (column type, gradient profile). For example, HPLC fractionation of Leptogorgia virgulata extracts requires precise retention time tracking to isolate this compound from co-eluting compounds like epoxythis compound . Include purity assessments (e.g., ≥95% by HPLC) and spectral matches to published data in supplementary materials .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity?

Contradictory results (e.g., antimicrobial vs. inactive outcomes) may stem from variations in source organism, extraction methods, or assay conditions. Adopt a modular experimental design:

- Control variables : Standardize solvent systems (e.g., avoid dimethyl sulfoxide if it inhibits bacterial growth).

- Replicate assays : Use multiple cell lines or microbial strains to assess specificity.

- Comparative analysis : Cross-reference bioactivity data with structural analogs (e.g., homarine or africanene) to identify functional group contributions .

Q. What strategies optimize this compound’s stability in in vitro pharmacological studies?

this compound’s furanocembranoid skeleton is prone to oxidation. Mitigate degradation by:

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities for targets like cyclooxygenase-2 or microbial enzymes. Validate predictions with in vitro enzyme inhibition assays and site-directed mutagenesis. For structure-activity relationship (SAR) studies, use density functional theory (DFT) to calculate electrostatic potential maps of this compound derivatives .

What frameworks are effective for formulating hypothesis-driven research questions on this compound?

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:

- PICOT : “In Candida albicans biofilms (Population), does this compound (Intervention) compared to fluconazole (Comparison) reduce hyphal growth (Outcome) within 24 hours (Time)?”

- FINER : Ensure questions address gaps (e.g., this compound’s anti-inflammatory potential in macrophage models) and are ethically aligned with NIH guidelines .

Methodological Best Practices

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (main text) from extensive datasets (supplementary files). For NMR, report coupling constants and integration ratios .

- Contradiction Analysis : Use triangulation—combine spectral, bioassay, and computational data—to validate findings. Discuss discrepancies in the context of extraction variability or assay sensitivity .

- Ethical Compliance : Disclose funding sources and collaborations in acknowledgments. For human cell studies, include IRB approval statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.